Zinc bis(piperidine-1-carbodithioate)
Zinc bis(piperidine-1-carbodithioate)
Brand Name:
Vulcanchem
CAS No.:
13878-54-1
VCID:
VC21007602
InChI:
InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2
SMILES:
C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2]
Molecular Formula:
C12H20N2S4Zn
Molecular Weight:
386.0 g/mol
Zinc bis(piperidine-1-carbodithioate)
CAS No.: 13878-54-1
Cat. No.: VC21007602
Molecular Formula: C12H20N2S4Zn
Molecular Weight: 386.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13878-54-1 |
|---|---|
| Molecular Formula | C12H20N2S4Zn |
| Molecular Weight | 386.0 g/mol |
| IUPAC Name | zinc;piperidine-1-carbodithioate |
| Standard InChI | InChI=1S/2C6H11NS2.Zn/c2*8-6(9)7-4-2-1-3-5-7;/h2*1-5H2,(H,8,9);/q;;+2/p-2 |
| Standard InChI Key | YBKBEKGVHFHCRI-UHFFFAOYSA-L |
| Isomeric SMILES | C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
| SMILES | C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
| Canonical SMILES | C1CCN(CC1)C(=S)[S-].C1CCN(CC1)C(=S)[S-].[Zn+2] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator